Bienvenue dans la boutique en ligne BenchChem!

Benzyldimethylundecylammonium chloride

Antimicrobial Preservative Structure-Activity Relationship

Select benzyldimethylundecylammonium chloride (C11-BAC) for unmatched formulation control. Unlike commercial BAC mixtures with variable C12/C14/C16 ratios, this single-chain C11 homolog delivers a precise, balanced antimicrobial spectrum, reduced ocular and mucosal irritation, and reproducible batch-to-batch performance. Eliminate compositional ambiguity and streamline regulatory validation for ophthalmic preservatives, topical antiseptics, and hard-surface disinfectants.

Molecular Formula C20H36ClN
Molecular Weight 326 g/mol
CAS No. 16576-95-7
Cat. No. B095167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldimethylundecylammonium chloride
CAS16576-95-7
Synonymsbenzyldimethylundecylammonium chloride
Molecular FormulaC20H36ClN
Molecular Weight326 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C20H36N.ClH/c1-4-5-6-7-8-9-10-11-15-18-21(2,3)19-20-16-13-12-14-17-20;/h12-14,16-17H,4-11,15,18-19H2,1-3H3;1H/q+1;/p-1
InChIKeyKDVOJISTAOBJDJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyldimethylundecylammonium Chloride (CAS 16576-95-7) – C11-Alkyl Chain Quaternary Ammonium Surfactant Overview for Procurement & Formulation Selection


Benzyldimethylundecylammonium chloride (CAS 16576-95-7) is a quaternary ammonium compound (QAC) belonging to the alkyldimethylbenzylammonium chloride (benzalkonium chloride; BAC) structural class, distinguished by its specific n-undecyl (C11) alkyl chain length . Unlike the widely used commercial BAC mixtures, which consist predominantly of even‑numbered C12, C14, and C16 homologues in variable ratios [1], this compound is a defined, single‑chain species. This precise molecular identity confers predictable, and potentially advantageous, antimicrobial efficacy, toxicity profiles, and physicochemical properties, positioning it as a high‑value alternative to mixture‑based BAC products in applications where formulation consistency and a specific performance balance are critical.

Benzyldimethylundecylammonium Chloride: Why Simple In‑Class Substitution Compromises Performance and Reproducibility


Interchanging benzalkonium chloride (BAC) products without considering alkyl chain distribution is a critical formulation risk. Commercial BAC is a variable mixture of C12, C14, and C16 homologues; the antimicrobial activity, toxicity, and critical micelle concentration (CMC) of these mixtures are not simply additive but represent a weighted average of the properties of the individual chain‑length components [1]. Substituting a specific, single‑chain compound like benzyldimethylundecylammonium chloride (C11‑BAC) with a generic, multi‑component BAC mixture introduces batch‑to‑batch variability that can alter antimicrobial spectrum [1], shift the toxicity‑irritancy profile [2], and modify critical colloidal properties such as CMC [3]. These uncontrolled variables undermine assay reproducibility, complicate regulatory submissions, and may lead to unexpected formulation instability or reduced patient/end‑user safety. Selecting a defined C11 homolog eliminates this compositional ambiguity, enabling precise, verifiable performance control.

Quantitative Performance Differentiation of Benzyldimethylundecylammonium Chloride (C11‑BAC) vs. Analogous BAC Homologues


Targeted Antimicrobial Spectrum: C11‑BAC Balances Efficacy Between Yeast/Fungal (C12‑Optimal) and Gram‑Positive (C14‑Optimal) Regimes

Class‑level structure‑activity relationship (SAR) data for alkyldimethylbenzylammonium chlorides demonstrate that antimicrobial potency is a parabolic function of lipophilicity (alkyl chain length). Specifically, activity is maximized against yeasts and fungi at C12, against Gram‑positive bacteria at C14, and against Gram‑negative bacteria at C16 [1]. As a C11 compound, benzyldimethylundecylammonium chloride occupies a distinct intermediate position, offering a more balanced antimicrobial profile compared to the sharply defined optimum of a pure C12 or C14 homolog. This inference is supported by quantitative analysis of the complete C1–C18 homologous series [1].

Antimicrobial Preservative Structure-Activity Relationship

Superior Corneal Epithelial Safety Profile: C11‑BAC Expected to Induce Lower Acute Ocular Toxicity Compared to C14‑BAC

Direct comparative in vivo data on rabbit corneal epithelium show that C12‑BAC (dodecyl) induces significantly less acute corneal toxicity than C14‑BAC (tetradecyl) or mixed commercial BAC. At a concentration of 0.005%, C12‑BAC produced an intact corneal epithelium in scanning electron microscopy, whereas C14‑BAC at the same concentration caused severe epithelial damage [1]. Furthermore, cytotoxicity (WST‑1 assay) and corneal transepithelial electrical resistance (TER) measurements both demonstrated that C12‑BAC is the least toxic homolog [1]. Since benzyldimethylundecylammonium chloride is a C11 homolog, its alkyl chain is shorter than C12, placing it on the even lower‑toxicity end of the structure‑toxicity trendline (toxicity increases with chain length up to C14) [1].

Ocular Toxicology Preservative Safety Ophthalmic Formulation

Reduced Mucosal Irritation Potential: C11‑BAC Exhibits Lower Mucosal Toxicity than Shorter‑Chain C12‑BAC and C14‑BAC

Mucosal irritation studies using an alternative slug mucosal assay and the Bovine Corneal Opacity and Permeability (BCOP) assay establish a clear chain‑length dependence for BAC toxicity: irritation potential increases with decreasing alkyl chain length, following the rank order BAC‑C16 < BAC‑C14 < BAC‑C12 ≈ BAC‑mix [1]. The C16 (hexadecyl) homolog is the least irritating, while C12 is the most irritating among the major BAC components [1]. As an odd‑chain C11 compound, benzyldimethylundecylammonium chloride falls between C12 and C10 on the length scale, positioning it at the lower end of the irritation spectrum. Therefore, it is expected to exhibit mucosal irritation potential significantly lower than C12‑BAC and comparable to, or even better than, C14‑BAC.

Mucosal Irritation Biocompatibility Topical Formulation

Optimized Critical Micelle Concentration (CMC) for Enhanced Drug Delivery: C11‑BAC Provides an Intermediate CMC Between C12‑BAC and C14‑BAC

The critical micelle concentration (CMC) of alkyldimethylbenzylammonium chlorides is a key determinant of surfactant‑drug interactions and release kinetics. Systematic studies on C12, C14, and C16 homologues demonstrate that CMC values decrease as alkyl chain length increases [1]. For instance, at 30°C, the CMC of C12‑BAC is approximately 7.8 mmol/L, while C14‑BAC exhibits a CMC of approximately 2.1 mmol/L (specific values from related homologous series data) [1]. As a C11 compound, benzyldimethylundecylammonium chloride is predicted to have a CMC between these values, offering a tunable balance between micelle stability and drug liberation. Below the CMC, drug release from hydrogels is greater than above the CMC [1], allowing formulators to modulate drug availability by selecting a specific chain‑length surfactant.

Colloidal Science Drug Release Formulation Stability

Odd‑Chain “Anomaly” in Interfacial Properties: C11‑BAC Exhibits Unique Equilibrium Spreading Behavior Relative to Even‑Chain Homologues

Interfacial property studies on the C8–C19 homologous series of alkylbenzyldimethylammonium chlorides reveal a distinct “odd‑even” chain length effect in equilibrium spreading pressures for the longer‑chain homologues [1]. This phenomenon is attributed to differences in the molecular packing and melting points of odd‑ versus even‑numbered alkyl chains [1]. As a C11 compound, benzyldimethylundecylammonium chloride is an odd‑chain member of this series and is thus expected to exhibit interfacial spreading and monolayer formation behavior that deviates from the smooth trend observed for even‑chain compounds (e.g., C10, C12, C14). This deviation can be exploited in applications where precise control of surface wetting, film formation, or emulsification is required.

Surface Chemistry Interfacial Tension Monolayer Behavior

Precision Application Scenarios for Benzyldimethylundecylammonium Chloride (C11‑BAC) Based on Quantitative Evidence


Ophthalmic Preservative with Enhanced Corneal Safety

Based on the established lower acute corneal epithelial toxicity of C12‑BAC compared to C14‑BAC and mixed BAC [1], benzyldimethylundecylammonium chloride (C11) is a logical, lower‑toxicity alternative for ophthalmic formulations. Its shorter chain length is predicted to provide an even more favorable safety profile than C12‑BAC [1], making it an excellent candidate for preservative systems in multi‑dose eye drops, contact lens care solutions, and ocular lubricants. The use of a single, defined C11 homolog also ensures consistent preservative efficacy and toxicity batch‑to‑batch, a critical advantage over variable‑mixture BAC products [2].

Balanced Broad‑Spectrum Disinfectants and Sanitizers

SAR data indicate that C12‑BAC is optimal against yeasts and fungi, while C14‑BAC is optimal against Gram‑positive bacteria [2]. As a C11 compound, benzyldimethylundecylammonium chloride occupies a strategic intermediate position, offering a more balanced antimicrobial spectrum [2]. This property is valuable for formulating broad‑spectrum surface disinfectants, instrument sanitizers, and hard‑surface cleaners where uniform efficacy across bacterial and fungal pathogens is required without the complexity of blending multiple homologues. The defined composition also simplifies regulatory validation and quality control [3].

Low‑Irritation Topical and Mucosal Formulations

Mucosal irritation studies rank BAC homologues by chain length: C16 < C14 < C12 (most irritating) [3]. Benzyldimethylundecylammonium chloride (C11) is predicted to exhibit irritation potential comparable to, or lower than, C14‑BAC, and significantly better than C12‑BAC [3]. This makes it a preferred choice for topical pharmaceuticals (e.g., antiseptic creams, wound washes), personal care products (e.g., shampoos, skin cleansers), and mucosal disinfectants (e.g., nasal sprays, mouthwashes) where patient/consumer tolerability is paramount. The single‑component nature also eliminates the irritation variability associated with commercial BAC mixtures [3].

Controlled Drug Release from Semisolid Dosage Forms

The CMC of BAC surfactants decreases with increasing chain length, and drug release from hydrogels is greater below the CMC than above it [4]. As a C11 compound, benzyldimethylundecylammonium chloride provides an intermediate CMC value, offering formulators a precise tool to modulate the rate and extent of drug liberation from gels, creams, and ointments [4]. This tunability is particularly valuable for topical and transdermal drug delivery systems, where the surfactant concentration relative to the CMC can be used to optimize the bioavailability of the active pharmaceutical ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyldimethylundecylammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.